Agn-PC-0LP2UR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0LP2UR is a chemical compound with the molecular formula C₂₇H₂₈N₄O₄S It is known for its unique properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0LP2UR would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0LP2UR can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation Reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: These reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
. Some of the notable applications are:
Chemistry: Agn-PC-0LP2UR can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions at the molecular level.
Medicine: The compound could be explored for its potential therapeutic properties and drug development.
Industry: this compound might be used in the development of new materials or as a component in industrial processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Agn-PC-0LP2UR include AGN-PC-0CUK9P and other nitrogen-rich Ag–N compounds . These compounds share structural similarities and may exhibit comparable chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure and the potential applications it offers. Its distinct properties make it a valuable compound for research and development in various scientific fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations. Further research is needed to fully explore its capabilities and applications.
Eigenschaften
CAS-Nummer |
4598-72-5 |
---|---|
Molekularformel |
C27H28N4O4S |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C27H28N4O4S/c1-27(2)14-17-18(15-34-27)24(31-10-12-33-13-11-31)30-26-21(17)22(28)23(36-26)19-8-9-20(35-19)25(32)29-16-6-4-3-5-7-16/h3-9H,10-15,28H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
OIOZZWHWBXHSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)NC5=CC=CC=C5)N)N6CCOCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.